Aminopterin N-hydroxysuccinimide ester is a chemical compound with the formula CHNO and a CAS number of 98457-88-6. It is derived from aminopterin, an antineoplastic agent known for its immunosuppressive properties, often utilized in chemotherapy and as a therapeutic agent in various medical conditions. The compound features a N-hydroxysuccinimide ester group, which enhances its reactivity with primary amines, making it useful for conjugation reactions in biochemical applications .
Aminopterin N-hydroxysuccinimide ester exhibits significant biological activity as an antineoplastic agent. Its mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to reduced folate levels and ultimately results in cytotoxicity against rapidly dividing cells, making it effective in cancer treatment . Additionally, its immunosuppressive properties render it useful in managing autoimmune diseases and preventing transplant rejection .
The synthesis of aminopterin N-hydroxysuccinimide ester typically involves the activation of aminopterin with N-hydroxysuccinimide in the presence of a coupling agent such as carbodiimide. The general procedure can be outlined as follows:
This method ensures high yields and purity, making it suitable for laboratory and industrial applications .
Aminopterin N-hydroxysuccinimide ester has several applications in both research and clinical settings:
Studies on aminopterin N-hydroxysuccinimide ester have focused on its interactions with various biological molecules. For instance, its ability to inhibit dihydrofolate reductase has been extensively documented, demonstrating its potential efficacy against cancer cells. Additionally, interaction studies reveal that it can affect cellular pathways related to immune response modulation, further supporting its use as an immunosuppressant .
Several compounds share structural or functional similarities with aminopterin N-hydroxysuccinimide ester. Below are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methotrexate | Antifolate | Similar mechanism of action; used extensively in cancer therapy. |
Pemetrexed | Antifolate | More selective for tumor cells; used for non-small cell lung cancer treatment. |
Trimethoprim | Antibacterial | Inhibits bacterial dihydrofolate reductase; structurally related but primarily used in infections. |
Sulfamethoxazole | Antibacterial | Combines with trimethoprim for synergistic effects; inhibits folate synthesis in bacteria. |
Aminopterin N-hydroxysuccinimide ester is unique due to its specific reactivity profile as an NHS ester combined with potent antineoplastic activity, distinguishing it from other antifolates that may not possess similar reactivity or therapeutic applications .